molecular formula C5H2ClFN2O2 B1393277 2-Chloro-3-fluoro-5-nitropyridine CAS No. 1079179-12-6

2-Chloro-3-fluoro-5-nitropyridine

Cat. No. B1393277
M. Wt: 176.53 g/mol
InChI Key: SHXURKRHCSAERA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-nitropyridine is a chemical compound with the empirical formula C5H2ClFN2O2 and a molecular weight of 176.53 . It is a solid substance and is mainly used in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoro-5-nitropyridine can be represented by the SMILES string C1=C(C=NC(=C1F)Cl)N+[O-] . The compound has a topological polar surface area of 58.7 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-fluoro-5-nitropyridine are not available, nitropyridines are known to undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-5-nitropyridine has a molecular weight of 176.53 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has no hydrogen bond donors, four hydrogen bond acceptors , and a topological polar surface area of 58.7 Ų . Its exact mass and monoisotopic mass are 175.9788832 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-3-fluoro-5-nitropyridine has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the preparation of 2-chloro- and 2-amino-5-fluoropyridines through processes like diazotization and thermolysis (Hand & Baker, 1989). Additionally, studies have focused on the kinetics of nucleophilic displacement reactions with substituted α-halogenopyridines, which include 2-chloro-3-fluoro-5-nitropyridine (Brewis et al., 1974).

Applications in Dye and Fibre Industries

This compound has been used in the intermediates and dyestuffs for synthetic fibers. It participates in condensation reactions with various anilines, impacting the ultraviolet absorption and infrared NH stretching frequencies, which is critical in dye production (Bell, Day, & Peters, 1967).

Role in Nucleoside Synthesis

2-Chloro-3-fluoro-5-nitropyridine plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine, a significant compound in medicinal chemistry. This involves various processes like dealkylation, acetylation, and condensation reactions (Nesnow & Heidelberger, 1975).

Structural and Spectroscopic Analysis

The compound has also been the subject of structural and spectroscopic analysis, including X-ray and electronic spectroscopy. Such studies are essential for understanding its physical and chemical properties, which can be relevant for various applications, including the development of optical materials (Jukić et al., 2010).

Kinetics and Reaction Mechanisms

The kinetics of reactions involving 2-chloro-3-fluoro-5-nitropyridine with other compounds, such as morpholine and piperidine, have been extensively studied. These studies contribute to a deeper understanding of the reaction mechanisms and rates in organic chemistry (Hamed, 1997).

Safety And Hazards

2-Chloro-3-fluoro-5-nitropyridine is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

2-chloro-3-fluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXURKRHCSAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680689
Record name 2-Chloro-3-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-5-nitropyridine

CAS RN

1079179-12-6
Record name 2-Chloro-3-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Jin, T Wang, J Chen, X Liu, Y Zhang, X Zhang… - Frontiers in …, 2022 - frontiersin.org
In this research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives was designed, synthesized, and evaluated for in vitro antibacterial activity, which included bacteriostatic, …
Number of citations: 5 www.frontiersin.org

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